Cas no 2649060-24-0 (N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine)

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- EN300-738524
- N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
- 2649060-24-0
-
- インチ: 1S/C9H9ClN4O2/c10-7-2-1-6(5-8(7)14(15)16)13-9-11-3-4-12-9/h1-2,5H,3-4H2,(H2,11,12,13)
- InChIKey: OFCPJPOEQLAPAF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])NC1=NCCN1
計算された属性
- 精确分子量: 240.0414032g/mol
- 同位素质量: 240.0414032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 82.2Ų
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738524-1.0g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 1.0g |
$884.0 | 2025-03-11 | |
Enamine | EN300-738524-10.0g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 10.0g |
$3807.0 | 2025-03-11 | |
Enamine | EN300-738524-5.0g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
Enamine | EN300-738524-0.05g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 0.05g |
$744.0 | 2025-03-11 | |
Enamine | EN300-738524-0.1g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 0.1g |
$779.0 | 2025-03-11 | |
Enamine | EN300-738524-2.5g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 2.5g |
$1735.0 | 2025-03-11 | |
Enamine | EN300-738524-0.25g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 0.25g |
$814.0 | 2025-03-11 | |
Enamine | EN300-738524-0.5g |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
2649060-24-0 | 95.0% | 0.5g |
$849.0 | 2025-03-11 |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amineに関する追加情報
Recent Advances in the Study of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0)
The compound N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazoline core and nitro-chlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the synthesis and optimization of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing byproducts. The researchers employed a multi-step process involving condensation and cyclization reactions, which demonstrated high reproducibility and scalability. This advancement is critical for future large-scale production and clinical applications.
Pharmacological evaluations have revealed that N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits potent inhibitory effects on specific enzyme targets, particularly those involved in inflammatory pathways. In vitro studies using human cell lines showed significant downregulation of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were further supported by in vivo models, where the compound demonstrated efficacy in reducing inflammation with minimal side effects.
Another noteworthy study explored the compound's potential as an anticancer agent. Researchers found that N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic advantage. Ongoing research aims to elucidate the precise molecular mechanisms underlying this selectivity and to optimize the compound's pharmacokinetic properties.
Despite these promising results, challenges remain in the development of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0) represents a promising candidate for drug development, with applications in inflammation and oncology. Continued research and optimization will be crucial to fully realize its therapeutic potential and bring it closer to clinical use.
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